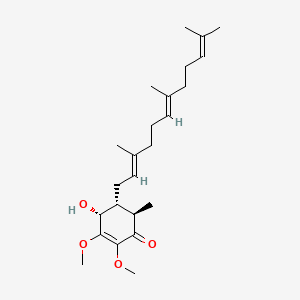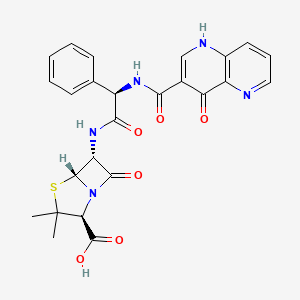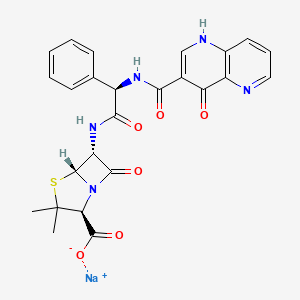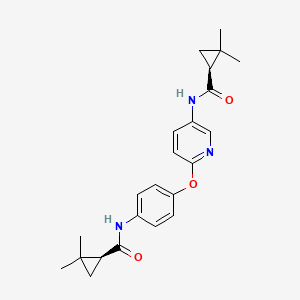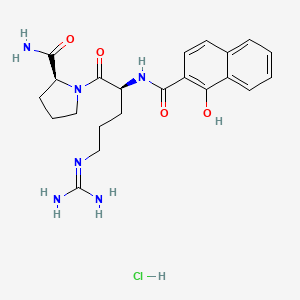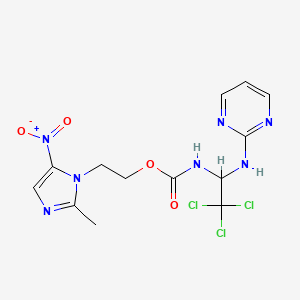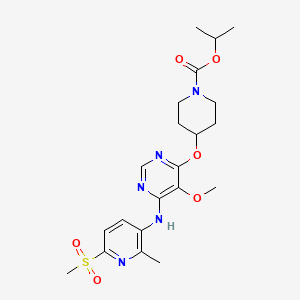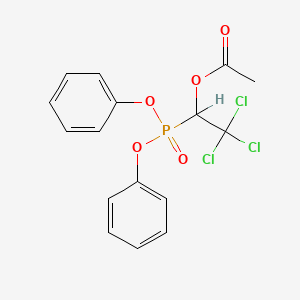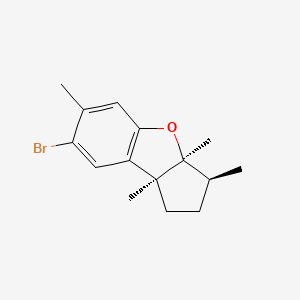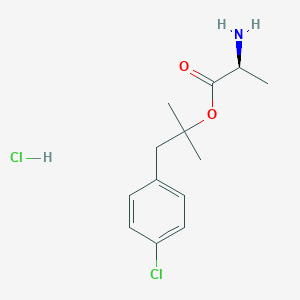
Alaproclate hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alaproclate hydrochloride, (S)- is a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind.
Aplicaciones Científicas De Investigación
1. Neurotransmitter Uptake Inhibition
Alaproclate hydrochloride is primarily recognized for its ability to selectively inhibit the uptake of 5-hydroxytryptamine (serotonin) in the brain. This action categorizes it as a potent serotonin reuptake inhibitor, which is a property of interest in the development of antidepressant medications. Studies have highlighted its effectiveness in blocking serotonin uptake in various animal models, providing a foundation for its potential therapeutic applications in treating depressive disorders (Lindberg et al., 1978).
2. Interaction with NMDA Receptors
Research has also shown that Alaproclate hydrochloride acts as a noncompetitive antagonist of the NMDA receptor, a type of glutamate receptor in the brain. This interaction suggests its potential use in modulating glutamate-mediated neuronal activity, which can be relevant in the context of neurodegenerative diseases and psychiatric disorders (Wilkinson et al., 1994).
3. Potential in Treating Dementia
Alaproclate has been studied for its effectiveness in patients with dementia, including Alzheimer's disease. It was observed to rapidly absorb and show an elimination half-life conducive to therapeutic use. Its pharmacological effects, such as inhibition of serotonin uptake and reduction in serotonin concentration in blood, were noted, along with some positive effects on emotional functions in patients with dementia (Bergman et al., 2004).
4. Influence on Membrane Ion Channels
Studies have also explored Alaproclate’s effects on membrane ion channels, particularly in neuroblastoma cells and hippocampal neurons. It was found to block potassium channels and enhance the excitability of cells, potentially affecting neuronal signaling and responses to neurotransmitters. This property could have implications in understanding and treating various neurological disorders (Hedlund, 1987; Hedlund & Andersen, 1989).
5. Drug Metabolism and Interaction
Alaproclate influences the metabolism of other drugs, such as antipyrine, indicating its potential impact on drug-drug interactions and metabolic processes in the body. This aspect is crucial in the context of polypharmacy, especially in patients with multiple medications (Teunissen et al., 2004).
Propiedades
Número CAS |
57469-92-8 |
|---|---|
Nombre del producto |
Alaproclate hydrochloride, (S)- |
Fórmula molecular |
C13H19Cl2NO2 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |
Clave InChI |
OPAKSOWFKIUFNP-FVGYRXGTSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
SMILES canónico |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



